molecular formula C11H11NO4 B8374302 Methyl 5-methoxy-2-oxoindoline-3-carboxylate

Methyl 5-methoxy-2-oxoindoline-3-carboxylate

Cat. No.: B8374302
M. Wt: 221.21 g/mol
InChI Key: YELZIDNFZFWZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-2-oxoindoline-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 5-methoxy-2-oxoindoline-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-methoxy-2-oxoindoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives .

Comparison with Similar Compounds

Methyl 5-methoxy-2-oxoindoline-3-carboxylate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-methoxy-2-oxo-1,3-dihydroindole-3-carboxylate

InChI

InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)9(10(13)12-8)11(14)16-2/h3-5,9H,1-2H3,(H,12,13)

InChI Key

YELZIDNFZFWZOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-(5-methoxy-2-nitro-phenyl)-malonic acid dimethyl ester and 5% Pd—C (7.0 g) in 1 l of flask, MeOH (490 ml) is added at ambient temperature. The reaction mixture is stirred under H2 at room temperature for 15 h. The catalysts are removed by filtration and MeOH is evaporated down to give crude 5-methoxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Name
Quantity
490 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.